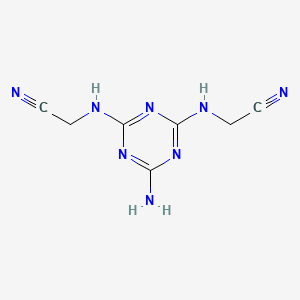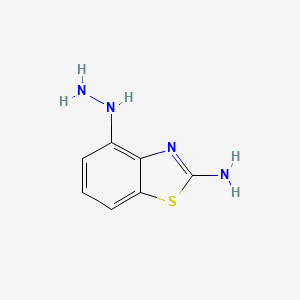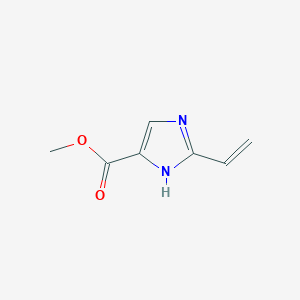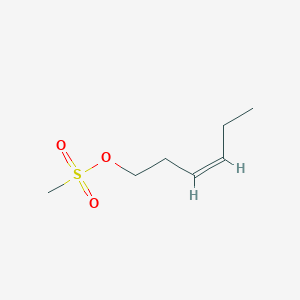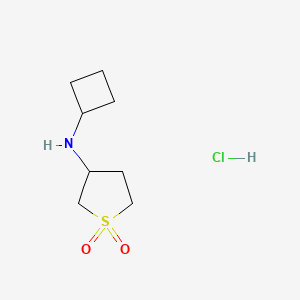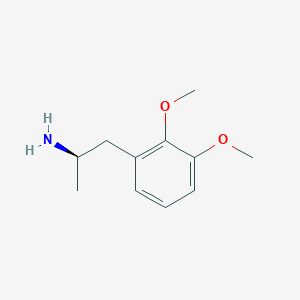
(2R)-1-(2,3-dimethoxyphenyl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-(2,3-dimethoxyphenyl)propan-2-amine is a chiral compound with a specific configuration at the second carbon atom This compound is characterized by the presence of a 2,3-dimethoxyphenyl group attached to a propan-2-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(2,3-dimethoxyphenyl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethoxybenzaldehyde and a suitable amine.
Formation of Intermediate: The initial step involves the formation of an imine intermediate through the condensation of 2,3-dimethoxybenzaldehyde with the amine.
Reduction: The imine intermediate is then reduced to form the desired amine product. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Chiral Resolution: To obtain the (2R)-enantiomer, chiral resolution techniques such as chromatography or the use of chiral auxiliaries may be employed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-1-(2,3-dimethoxyphenyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
(2R)-1-(2,3-dimethoxyphenyl)propan-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2R)-1-(2,3-dimethoxyphenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-1-(2,3-dimethoxyphenyl)propan-2-amine: The enantiomer of the compound with a different configuration at the second carbon atom.
1-(2,3-dimethoxyphenyl)propan-2-amine: A compound with a similar structure but without the chiral center.
1-(2,3-dimethoxyphenyl)ethanamine: A related compound with a shorter carbon chain.
Uniqueness
(2R)-1-(2,3-dimethoxyphenyl)propan-2-amine is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds
Propiedades
Número CAS |
744974-27-4 |
|---|---|
Fórmula molecular |
C11H17NO2 |
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
(2R)-1-(2,3-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17NO2/c1-8(12)7-9-5-4-6-10(13-2)11(9)14-3/h4-6,8H,7,12H2,1-3H3/t8-/m1/s1 |
Clave InChI |
DHLWJXGSZDJWKK-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](CC1=C(C(=CC=C1)OC)OC)N |
SMILES canónico |
CC(CC1=C(C(=CC=C1)OC)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetyl chloride,[(1-iminobutyl)amino]-](/img/structure/B13795426.png)
![Methyl 2-[(2-phenoxyanilino)methyl]benzoate](/img/structure/B13795427.png)

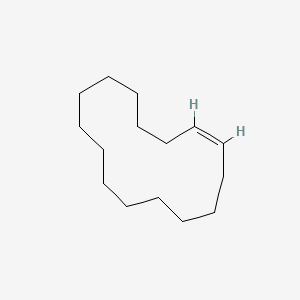
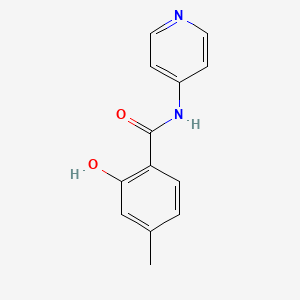

![6,8-Dioxabicyclo[3.2.1]octane,2-fluoro-1,5-dimethyl-,(1S,2R,5S)-(9CI)](/img/structure/B13795449.png)
